2,3-O-Isopropylidene-D-ribofuranose

Vue d'ensemble

Description

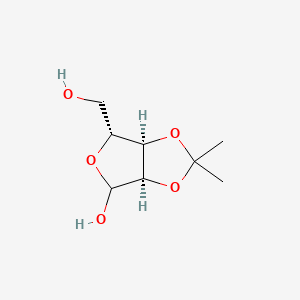

2,3-O-Isopropylidene-D-ribofuranose is a complex organic compound characterized by its unique tetrahydrofuro[3,4-d][1,3]dioxol structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-O-Isopropylidene-D-ribofuranose typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-O-Isopropylidene-D-ribofuranose can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Pharmaceutical Intermediate

2,3-O-Isopropylidene-D-ribofuranose is primarily utilized as a pharmaceutical intermediate. It plays a crucial role in the synthesis of nucleosides and nucleotides, which are essential components in the development of antiviral and anticancer drugs. The compound's structure allows for modifications that lead to various derivatives used in medicinal chemistry .

2. Synthesis of Ribonucleosides

Research has demonstrated that this compound can be converted into ribonucleosides through specific chemical reactions. For instance, studies have shown that it can be epimerized to yield different configurations of ribonucleosides, which are vital for the synthesis of RNA-based therapeutics .

3. Dimeric and Polymeric Forms

The compound can undergo polymerization to form dimeric and polymeric anhydrides, which have potential applications in creating polysaccharide-like structures. These structures can mimic natural biomolecules, making them useful in drug delivery systems .

Synthetic Applications

1. Synthesis of Polyhydroxyquinolizidines

A notable application of this compound is its use in synthesizing polyhydroxyquinolizidines. This synthesis involves a concise method where the compound serves as a precursor for generating complex nitrogen-containing heterocycles, which have implications in medicinal chemistry .

2. Stannylated Derivatives

The preparation of stannylated derivatives from this compound has been explored for their utility in various coupling reactions. These derivatives enhance the reactivity of the compound, facilitating further synthetic transformations that are valuable in organic synthesis .

Case Studies

Mécanisme D'action

The mechanism of action of 2,3-O-Isopropylidene-D-ribofuranose involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3aR,6aR)-2,2-Dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

- Functionalized benzo[1,3]dioxin-4-ones

Uniqueness

2,3-O-Isopropylidene-D-ribofuranose is unique due to its specific structural features and the resulting chemical properties. Its tetrahydrofuro[3,4-d][1,3]dioxol core provides distinct reactivity patterns compared to other similar compounds, making it valuable for specific applications in research and industry .

Activité Biologique

2,3-O-Isopropylidene-D-ribofuranose is a carbohydrate derivative that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and applications in medicine and industry.

Chemical Structure and Properties

This compound features a tetrahydrofuro[3,4-d][1,3]dioxol framework, which contributes to its reactivity and functionality. The compound is primarily used as a building block in organic synthesis and has been investigated for its interactions with various biomolecules.

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclization of Precursors : This method often employs catalysts under controlled temperature and pressure to yield high-purity products.

- Industrial Production : Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to optimize yield and minimize impurities.

Biological Activity

Research indicates that derivatives of this compound exhibit a range of biological activities:

Antinociceptive Activity

A study synthesized several derivatives from 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose. Among these, compound 2a demonstrated significant analgesic effects:

- Tail Immersion Test : Showed a reaction time of min at a dose of 50 mg/kg (P < 0.001).

- Acetic Acid-Induced Writhing Test : Achieved a reduction in abdominal writhing at the same dosage (P < 0.001) .

Anti-inflammatory Activity

Compounds derived from this compound also exhibited notable anti-inflammatory properties:

- Paw Edema Inhibition : Compounds 2a and 4 showed and inhibition in carrageenan-induced paw edema at doses of 100 mg/kg after four hours (P < 0.001) respectively .

Antioxidant and Antimicrobial Properties

While some derivatives were tested for antioxidant activity using the DPPH radical scavenging assay and antimicrobial properties through disk diffusion methods, results were not significant compared to standard controls .

Comparative Biological Activity Table

| Compound | Analgesic Activity (Tail Flick Test) | Anti-inflammatory Activity (Paw Edema) | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|---|

| 2a | min (50 mg/kg) | inhibition (100 mg/kg) | Not significant | Not significant |

| 4 | Not tested | inhibition (100 mg/kg) | Not significant | Not significant |

The exact mechanism of action for this compound involves interactions with specific molecular targets that modulate biochemical pathways. These interactions are essential for the therapeutic effects observed in various biological assays.

Applications in Medicine

The compound's derivatives have shown potential as precursors in drug development, particularly in synthesizing nucleoside analogs that can enhance therapeutic efficacy against various diseases, including cancer . Additionally, ribofuranose-based compounds have been explored for their roles in RNA interference therapeutics due to increased nuclease resistance .

Propriétés

IUPAC Name |

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYTWUSIDMJZCP-RKEPMNIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451682 | |

| Record name | 2,3-O-Isopropylidene-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4099-88-1 | |

| Record name | 2,3-O-Isopropylidene-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,3-O-Isopropylidene-D-ribofuranose in organic synthesis?

A: this compound serves as a crucial starting material or intermediate in synthesizing various compounds, notably in carbohydrate chemistry. Its significance stems from the protected 2',3'-hydroxyl groups, enabling selective chemical transformations at other positions within the molecule. This selectivity is crucial for synthesizing complex molecules like nucleosides and other biologically active compounds. [, , , , ]

Q2: Can you elaborate on the use of this compound in preparing anticancer agents?

A: This compound acts as a key building block in the multi-step synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose, a vital intermediate for producing the anticancer drug Capecitabine. [, ] The synthesis typically involves methylation, protection with copper sulfate/sulfuric acid/acetone, esterification, reduction, deprotection, and acetylation steps. [, ]

Q3: What role does this compound play in forming polyhydroxyquinolizidines?

A: It serves as a starting point for synthesizing polyhydroxyquinolizidines, which are nitrogen-containing heterocyclic compounds with potential biological activity. [] The process involves a Wittig olefination reaction with alkylidenetriphenylphosphorane, followed by hydrogenation and deprotection steps. [, ] Interestingly, varying the reaction conditions with alkylidenetriphenylphosphoranes can lead to the formation of different alkanetetrol isomers, showcasing the versatility of this compound in organic synthesis. []

Q4: Are there any studies on the direct conversion of this compound derivatives to other useful compounds?

A: Yes, research indicates that 1-O-acyl-2,3-O-isopropylidene-D-ribofuranose, a derivative of the compound, can be directly converted into D-ribofuranosyl azides. [, ] While the exact details of the conversion are not elaborated in the provided abstracts, this finding suggests further synthetic possibilities using derivatives of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.